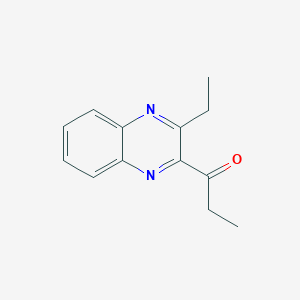
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide
Overview
Description
The compound “3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are considered important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” would likely include a pyrazole ring attached to a benzene ring via a sulfonamide group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the functional groups present .Scientific Research Applications
Conformational Analysis in Antileishmanial Studies
- Borges et al. (2014) studied the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide, revealing significant conformational differences in its molecules compared to similar compounds used in antileishmanial studies. This research highlights the importance of molecular conformation in the effectiveness of these compounds in aqueous media, which is relevant for their antileishmanial activity (Borges et al., 2014).
Synthesis and Characterization for Various Biological Activities
- Küçükgüzel et al. (2013) synthesized a series of derivatives, including those involving 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research also included assessments of gastric toxicity, revealing the potential therapeutic applications of these compounds (Küçükgüzel et al., 2013).
Synthesis for Cyclooxygenase-2 Inhibition
- Penning et al. (1997) worked on synthesizing sulfonamide-containing 1,5-diarylpyrazole derivatives, including those related to 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide, to block cyclooxygenase-2 (COX-2) in vitro and in vivo. This research was part of an effort to develop new drugs for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Anticancer Applications and Molecular Docking Studies
- Putri et al. (2021) synthesized and studied a compound closely related to 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide, evaluating its potential as an anti-breast cancer agent. They conducted molecular docking and dynamic studies to explore its effectiveness against breast cancer (Putri et al., 2021).
Mechanism of Action
properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFWEVHCMYAPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



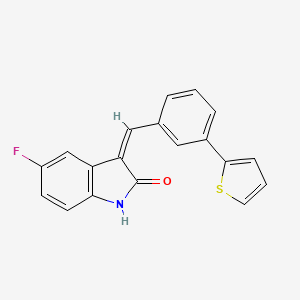
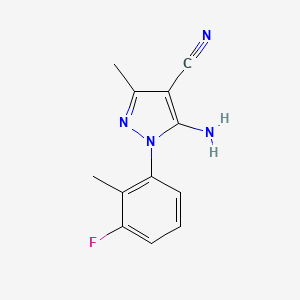
![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
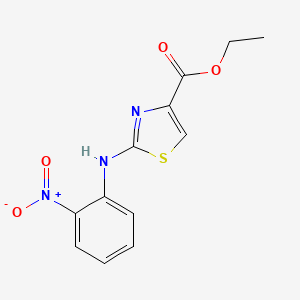
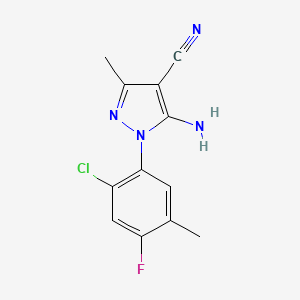

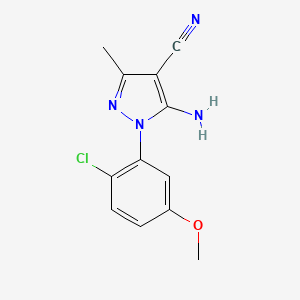
![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
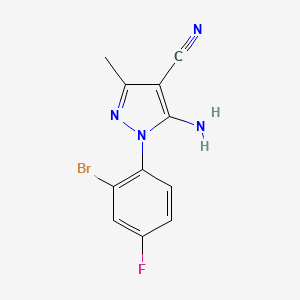
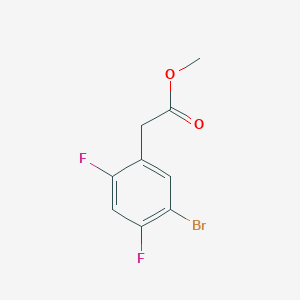
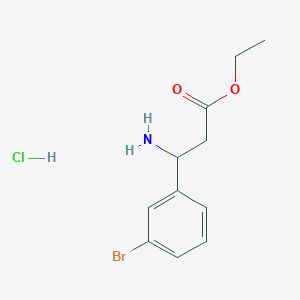
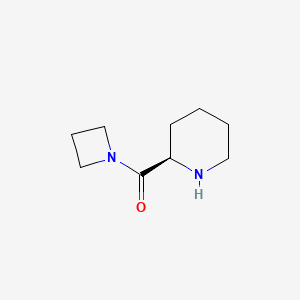
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
